molecular formula C23H30N2O3 B2910896 2-(4-methoxyphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide CAS No. 953971-00-1

2-(4-methoxyphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide

Cat. No.: B2910896
CAS No.: 953971-00-1
M. Wt: 382.504
InChI Key: VAQKIFDAXPTOLB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide is a synthetic specialty chemical offered as a research standard. This compound features a molecular structure combining a 4-methoxyphenylacetamide group, a common motif in pharmaceutical intermediates , with a 2-phenylmorpholine moiety. The presence of the morpholine ring is a significant structural feature, as nitrogen and oxygen-containing heterocycles like morpholine are frequently explored in medicinal chemistry for their diverse biological activities and are found in compounds with various receptor binding properties . The specific spatial arrangement of the 2-phenyl substituent on the morpholine ring may influence the compound's stereochemistry and its interaction with biological targets. The butyl linker connecting the acetamide and morpholine groups provides conformational flexibility, which can be critical for optimizing binding affinity and selectivity in drug discovery research. As a sophisticated organic building block, this chemical is valuable for chemical biology studies, structure-activity relationship (SAR) investigations, and as a standard in analytical method development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-27-21-11-9-19(10-12-21)17-23(26)24-13-5-6-14-25-15-16-28-22(18-25)20-7-3-2-4-8-20/h2-4,7-12,22H,5-6,13-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQKIFDAXPTOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxyphenylacetic acid and 2-phenylmorpholine. These intermediates are then subjected to a series of reactions, including esterification, amidation, and substitution reactions, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(4-hydroxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide, while reduction of the acetamide moiety can produce 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)amine.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic residues in the target, while the morpholino group can enhance solubility and bioavailability. The acetamide moiety may participate in hydrogen bonding with the target, stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share key structural motifs with the target molecule:

Compound Name Key Structural Features Biological Activity/Application Reference
2-(4-Chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide Chlorophenyl, morpholine sulfonyl, acetamide Not explicitly stated; structural analog
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Oxomorpholinone, isopropylphenyl, acetamide Potential anti-inflammatory or enzymatic
N-(4-Methoxyphenyl)acetamide Simplified core: methoxyphenyl + acetamide Antimicrobial activity (baseline)
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Quinazoline-sulfonyl, methoxyphenyl, acetamide Anticancer (HCT-1, MCF-7 cell lines)

Pharmacological Activity

  • Anticancer Potential: Quinazoline-sulfonyl analogs () showed IC₅₀ values <10 µM against HCT-1 and MCF-7 cells . The target’s 2-phenylmorpholine group may enhance kinase inhibition compared to pyrrolidine or piperidine substituents.
  • Anti-inflammatory and Enzymatic Activity: Morpholinone derivatives () exhibit activity against matrix metalloproteinases (MMPs), critical in inflammation . The target’s phenylmorpholine group could modulate similar pathways.
  • Imaging Applications :
    • Isoxazolyl-acetamide probes () demonstrated utility in intraoperative ovarian cancer imaging . The target’s methoxyphenyl group may improve fluorescence properties.

Key Differentiators and Structure-Activity Relationships (SAR)

  • Morpholine vs. Other Heterocycles :
    • Morpholine enhances solubility and metabolic stability compared to piperidine or pyrrolidine (e.g., compound 40 in vs. compound 3c in ) .

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